molecular formula C11H13N3O2S B2765433 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-21-7

2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2765433
CAS No.: 688793-21-7
M. Wt: 251.3
InChI Key: DFJOEJYJCUNXCN-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a mercapto (-SH) group at position 2 and a 3-methoxypropyl substituent at position 2. This compound belongs to a class of fused heterocycles known for their diverse pharmacological activities, including kinase inhibition and antitumor properties . The pyrido[2,3-d]pyrimidinone core is structurally analogous to purine bases, enabling interactions with biological targets such as EGFR (epidermal growth factor receptor) and other kinases . Its synthesis typically involves cyclization reactions of chalcone precursors with aminothiouracil derivatives, as reported in recent anticancer studies .

Properties

IUPAC Name

3-(3-methoxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-7-3-6-14-10(15)8-4-2-5-12-9(8)13-11(14)17/h2,4-5H,3,6-7H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJOEJYJCUNXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine derivatives with thiol-containing compounds. One common method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating methods . The reaction is often carried out in solvents like dimethylformamide (DMF) with catalysts such as iodine (I2) to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring .

Scientific Research Applications

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, the compound is believed to interfere with DNA replication and repair mechanisms, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Positional Isomers: Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives

  • 2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37891-05-7) differs in the nitrogen arrangement within the pyridine ring. This positional isomer exhibits a predicted pKa of 6.78 and a density of 1.56 g/cm³, suggesting higher acidity and lipophilicity compared to the target compound .

Substituted Derivatives with Varied Functional Groups

  • 2-Hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 4): This derivative replaces the mercapto group with a hydrazinyl moiety, synthesized via hydrazine hydrate treatment of 2-thioxo precursors. It demonstrates moderate anticancer activity (IC₅₀ values in micromolar ranges) against A-549 and HCT-116 cell lines .
  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones : These isomers (e.g., Compound 53i) feature substitutions at position 8, linked to piperidinyl or oxadiazolyl groups. They exhibit enhanced cell permeability due to lipophilic side chains, with IC₅₀ values <1 μM in kinase inhibition assays .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Pyrido[2,3-d]pyrimidinone 2-SH, 3-(3-methoxypropyl) Not reported Likely moderate lipophilicity
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone 2-SH 179.2 g/mol pKa 6.78, density 1.56 g/cm³
Compound 53i Pyrido[3,4-d]pyrimidinone 8-(Piperidinyl-oxadiazolyl) ~500 g/mol* High kinase inhibition

*Estimated based on synthetic intermediates .

Heterocyclic Analogues with Modified Cores

Thieno[2,3-d]pyrimidin-4(3H)-ones

  • This compound (C₉H₁₀N₂OS₂, MW 226.32) shows antibacterial and antitumor activity, akin to psoralen derivatives .

Biological Activity

2-Mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that derivatives of this compound exhibit significant potential as antitumor , antibacterial , and anti-inflammatory agents.

The biological activity of 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one is primarily attributed to its ability to inhibit various kinases, including:

  • Tyrosine Kinase
  • Extracellular Regulated Protein Kinases (ERK)
  • Phosphatidylinositol-3 Kinase (PI3K)

These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival, making them important targets for cancer therapy and other diseases.

Antitumor Activity

Research has demonstrated that 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells (MDA-MB-231) in vitro. The compound's mechanism involves inducing apoptosis through the activation of apoptotic pathways and inhibition of cell cycle progression.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It exhibits broad-spectrum activity against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, studies have indicated that this compound may possess anti-inflammatory effects. This is likely due to its ability to modulate inflammatory cytokine production and inhibit pathways associated with inflammation.

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on MDA-MB-231 cells, treatment with varying concentrations (5 µM to 50 µM) revealed a dose-dependent decrease in cell viability after 72 hours of exposure. The most significant reduction was observed at 50 µM, indicating strong cytotoxic potential.
    Concentration (µM)Cell Viability (%)
    Control100
    585
    1070
    2050
    5025
  • Antibacterial Activity : A series of disc diffusion assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial efficacy.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Biochemical Pathways

The biochemical pathways influenced by 2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one include:

  • Inhibition of Kinase Activity : By inhibiting key kinases involved in cell signaling, the compound disrupts pathways that promote tumor growth.
  • Induction of Apoptosis : The activation of caspases and other apoptotic markers has been observed in treated cancer cells.

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